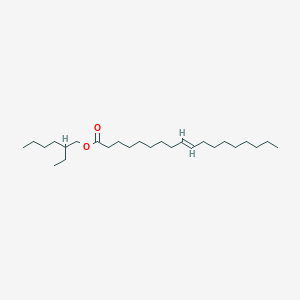

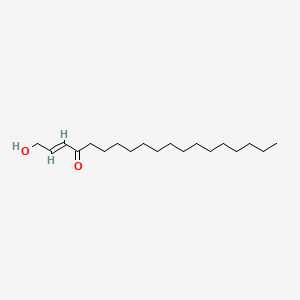

9-Octadecenoic acid, 2-ethylhexyl ester, (9E)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

9-Octadecenoic acid, 2-ethylhexyl ester, (9E)- is an organic compound that belongs to the class of fatty acid estersThis compound is known for its applications in various industries, including cosmetics, lubricants, and plasticizers .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9-octadecenoic acid, 2-ethylhexyl ester, (9E)- typically involves the esterification of 9-octadecenoic acid with 2-ethylhexanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water formed during the esterification process .

Industrial Production Methods: In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method enhances the efficiency and yield of the esterification process .

Types of Reactions:

Oxidation: 9-Octadecenoic acid, 2-ethylhexyl ester, (9E)- can undergo oxidation reactions, especially at the double bond of the 9-octadecenoic acid moiety. Common oxidizing agents include potassium permanganate and ozone.

Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield 9-octadecenoic acid and 2-ethylhexanol.

Transesterification: This ester can participate in transesterification reactions with other alcohols in the presence of a catalyst such as sodium methoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, ozone, and hydrogen peroxide.

Hydrolysis: Hydrochloric acid, sodium hydroxide.

Transesterification: Sodium methoxide, methanol.

Major Products Formed:

Oxidation: Epoxides, diols, and carboxylic acids.

Hydrolysis: 9-Octadecenoic acid and 2-ethylhexanol.

Transesterification: New esters and alcohols.

Wissenschaftliche Forschungsanwendungen

9-Octadecenoic acid, 2-ethylhexyl ester, (9E)- has a wide range of applications in scientific research:

Chemistry: It is used as a plasticizer in the production of flexible plastics. It enhances the flexibility and durability of polymers.

Biology: This compound is used in the formulation of various cosmetic products due to its emollient properties. It helps in moisturizing and softening the skin.

Medicine: Research is being conducted on its potential use as a drug delivery agent due to its ability to form stable emulsions.

Industry: It is used as a lubricant in various industrial applications, including metalworking and machinery.

Wirkmechanismus

The mechanism of action of 9-octadecenoic acid, 2-ethylhexyl ester, (9E)- is primarily based on its chemical structure. The ester bond allows it to interact with various molecular targets, including enzymes and receptors. In cosmetic applications, it acts as an emollient by forming a protective layer on the skin, preventing moisture loss. In industrial applications, its lubricating properties are due to its ability to reduce friction between surfaces .

Vergleich Mit ähnlichen Verbindungen

Ethyl Oleate: Similar to 9-octadecenoic acid, 2-ethylhexyl ester, (9E)-, ethyl oleate is an ester of oleic acid but with ethanol instead of 2-ethylhexanol.

Methyl Oleate: This compound is the methyl ester of oleic acid and is used in similar applications as a plasticizer and lubricant.

Butyl Oleate: Another ester of oleic acid, butyl oleate, is used in cosmetics and industrial applications.

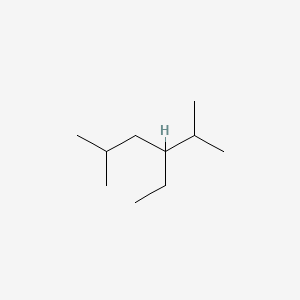

Uniqueness: The uniqueness of 9-octadecenoic acid, 2-ethylhexyl ester, (9E)- lies in its branched alcohol component, 2-ethylhexanol. This branching provides enhanced flexibility and stability compared to linear alcohol esters. Additionally, its emollient properties make it particularly valuable in cosmetic formulations .

Eigenschaften

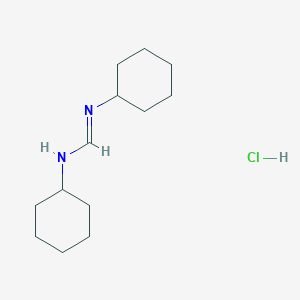

CAS-Nummer |

1229516-07-7 |

|---|---|

Molekularformel |

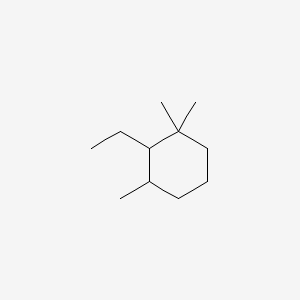

C26H50O2 |

Molekulargewicht |

394.7 g/mol |

IUPAC-Name |

2-ethylhexyl (E)-octadec-9-enoate |

InChI |

InChI=1S/C26H50O2/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-21-23-26(27)28-24-25(6-3)22-8-5-2/h14-15,25H,4-13,16-24H2,1-3H3/b15-14+ |

InChI-Schlüssel |

FOKDITTZHHDEHD-CCEZHUSRSA-N |

Isomerische SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(CC)CCCC |

Kanonische SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CC)CCCC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Propen-1-one, 3-[5-(5-chloro-2,4-dihydroxyphenyl)-4-(4-hydroxyphenyl)-3-isoxazolyl]-1-[4-(2-methoxyphenyl)-1-piperazinyl]-, (2E)-](/img/structure/B12647829.png)

![5-[(E)-2-bromoethenyl]-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12647834.png)